molecular formula C14H20N2O2 B4743215 N-butyl-N'-(2-methylbenzyl)ethanediamide

N-butyl-N'-(2-methylbenzyl)ethanediamide

Cat. No.: B4743215
M. Wt: 248.32 g/mol
InChI Key: ZZQBTTWDAJSSIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-N'-(2-methylbenzyl)ethanediamide is a diamide derivative of ethanedioic acid, featuring a butyl group and a 2-methylbenzyl substituent on the two nitrogen atoms of the diamide backbone. Its molecular formula is C₁₄H₂₀N₂O₂, with a calculated molecular weight of 248.32 g/mol. The compound’s structure combines lipophilic (butyl) and aromatic (2-methylbenzyl) moieties, which may influence its physicochemical properties, such as solubility and reactivity.

Properties

IUPAC Name

N-butyl-N'-[(2-methylphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-3-4-9-15-13(17)14(18)16-10-12-8-6-5-7-11(12)2/h5-8H,3-4,9-10H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQBTTWDAJSSIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=O)NCC1=CC=CC=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs of Ethanediamides

The following table compares N-butyl-N'-(2-methylbenzyl)ethanediamide with two ethanediamide derivatives from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features Potential Applications References
This compound (Target) C₁₄H₂₀N₂O₂ 248.32 Butyl (C₄H₉); 2-methylbenzyl (C₇H₇) Ortho-methyl group introduces steric hindrance; moderate lipophilicity. Hypothesized: Drug intermediates, ligands
N-butyl-N'-(4-tert-butylphenyl)ethanediamide () C₁₆H₂₄N₂O₂ 276.38 Butyl (C₄H₉); 4-tert-butylphenyl (C₁₀H₁₃) Para-tert-butyl group enhances lipophilicity and steric bulk. Screening compounds in drug discovery
N-butyl-N'-[2-(3-methylphenyl)-thieno[3,4-c]pyrazol-3-yl]ethanediamide () C₁₈H₂₂N₄O₄S 390.46 Butyl; thienopyrazol-sulfone heterocycle Sulfone group increases polarity; heterocycle enables π-π interactions. Research chemicals, enzyme inhibitors
Key Observations:

Substituent Effects: The 2-methylbenzyl group in the target compound introduces ortho-substitution steric effects, which may hinder rotational freedom and reduce binding efficiency compared to para-substituted analogs like the 4-tert-butylphenyl derivative.

Lipophilicity and Solubility :

  • The 4-tert-butylphenyl substituent () increases logP (lipophilicity), favoring membrane permeability but reducing aqueous solubility. In contrast, the sulfone group () improves solubility via polar interactions.

Synthetic Accessibility: Ethanediamides are typically synthesized via coupling of amines with ethanedioyl chloride or activated oxalates. The target compound’s synthesis may parallel methods in (amide formation via benzoyl chloride and amino alcohols) and (acylation with acetic anhydride).

Functional Group Comparisons

Benzamide Derivatives ( and ):
  • N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () and N-benzyl-N-(furan-2-ylmethyl)acetamide () are monoamides, lacking the dual reactivity of ethanediamides. Their directing groups (e.g., hydroxyl, furan) facilitate metal-catalyzed C–H activation, whereas ethanediamides may serve as bidentate ligands.
Pharmaceutical Salts ():
  • Benzathine benzylpenicillin () incorporates a dibenzylethylenediamine salt, highlighting the pharmaceutical relevance of benzyl-substituted diamines. While distinct from ethanediamides, this underscores the importance of benzyl groups in enhancing stability and bioavailability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-butyl-N'-(2-methylbenzyl)ethanediamide
Reactant of Route 2
Reactant of Route 2
N-butyl-N'-(2-methylbenzyl)ethanediamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.